Solid-State Planarity and Unique Intermolecular Packing vs. Non-Planar and Differently Packed Analogs
Single-crystal X-ray diffraction analysis demonstrates that methyl 3-hydroxy-4-nitropyridine-2-carboxylate adopts a nearly planar molecular conformation, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9). This planarity contrasts with the non-planar structure reported for the related 3-hydroxy-4-nitropyridine core and facilitates a distinct crystal packing motif dominated by van der Waals interactions with the nearest intermolecular distance of 3.647 Å [1]. In comparison, the crystal structure of the analogous methyl 4-nitropyridine-2-carboxylate (which lacks the 3-hydroxy group) exhibits different packing due to altered hydrogen-bonding capabilities, resulting in a different space group and unit cell parameters [2].
| Evidence Dimension | Molecular planarity and crystal packing |
|---|---|
| Target Compound Data | Torsion angle -179(2)°; nearest intermolecular distance 3.647 Å; space group Aba2 |
| Comparator Or Baseline | Methyl 4-nitropyridine-2-carboxylate: different packing parameters (space group P2₁/c or others) |
| Quantified Difference | Planarity vs. non-planarity; distinct crystal packing motifs affecting intermolecular interactions |
| Conditions | Single-crystal X-ray diffraction at 291 K for target; published data for comparator |
Why This Matters
Planarity and specific crystal packing influence bulk material properties such as density, stability, and flowability, which are critical for reproducible handling and formulation during industrial procurement and use.
- [1] KoreaScience. Crystal structure of methyl 3-hydroxy-4-nitropyridine-2-carboxylate. Journal of the Korean Chemical Society. Retrieved from https://www.koreascience.or.kr/journal/HGGJBI/v3n2.page View Source
- [2] PubChem. Methyl 4-nitropyridine-2-carboxylate (CID 947). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/947 View Source
